N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Catalog No.
S15866630
CAS No.
M.F
C11H19N3S
M. Wt
225.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]p...

Product Name

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

IUPAC Name

N-ethyl-N-propyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

InChI

InChI=1S/C11H19N3S/c1-3-7-14(4-2)11-13-9-5-6-12-8-10(9)15-11/h12H,3-8H2,1-2H3

InChI Key

MDKBPJDRXHXFLV-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)C1=NC2=C(S1)CNCC2

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound characterized by a thiazole ring fused to a pyridine structure. It features a unique combination of nitrogen and sulfur atoms in its molecular framework, which contributes to its potential biological activities. The molecular formula for this compound is C10H15N3SC_{10}H_{15}N_{3}S and it has a molecular weight of approximately 197.30 g/mol. The compound's structure includes an ethyl and a propyl substituent on the nitrogen atom, enhancing its solubility and reactivity compared to similar compounds.

The chemical reactivity of N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can be influenced by the presence of functional groups within its structure. Common reactions may include:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic attack on electrophiles.
  • Electrophilic aromatic substitution: The pyridine ring can undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atom.
  • Condensation reactions: The compound may react with carbonyl compounds to form imines or enamines.

These reactions can be utilized in synthetic pathways to create derivatives with altered biological properties.

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine exhibits potential biological activities that warrant further investigation. Initial studies suggest that compounds within this class may possess:

  • Antimicrobial properties: Similar thiazole-containing compounds have shown efficacy against various bacterial strains.
  • Anticancer activity: Some derivatives have been explored for their ability to inhibit cancer cell proliferation.
  • Neuroprotective effects: There is emerging evidence that certain thiazolo-pyridine derivatives can protect neuronal cells from oxidative stress.

Further pharmacological studies are needed to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-amino-thiazoles and alkyl halides (ethyl and propyl), cyclization can be performed under acidic or basic conditions to form the desired thiazolo-pyridine structure.
  • Multi-step Synthesis: This involves the sequential introduction of functional groups through various organic reactions including alkylation and condensation.
  • One-pot Synthesis: Recent advancements allow for one-pot reactions where multiple reactants are combined to yield the final product in fewer steps.

Each method may vary in yield and purity depending on reaction conditions.

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: May serve as a building block for creating novel materials with specific electronic or optical properties.

Interaction studies involving N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine are crucial for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to target proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its distribution within cellular compartments.
  • Toxicity Assessments: Determining the safety profile of the compound through cytotoxicity assays on various cell lines.

Several compounds share structural similarities with N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine. Here are some notable examples:

Compound NameCAS NumberStructural Features
5-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine17899-49-9Ethyl group at position 5
N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-am125457239Diethyl substituents on nitrogen
2-Amino-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]azepin-4-one155778-36-2Azepine ring structure

Uniqueness

N-Ethyl-N-propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is unique due to its specific combination of ethyl and propyl groups on the nitrogen atom along with its distinct thiazole-pyridine framework. This configuration potentially enhances its biological activity compared to other similar compounds that may have different substituents or structural arrangements.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.12996879 g/mol

Monoisotopic Mass

225.12996879 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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